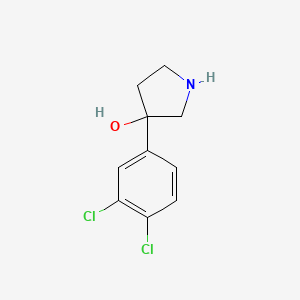

3-(3,4-dichlorophenyl)-3-Pyrrolidinol

Descripción general

Descripción

3-(3,4-dichlorophenyl)-3-Pyrrolidinol is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-(3,4-Dichlorophenyl)pyrrolidine. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-(3,4-Dichlorophenyl)pyrrolidin-3-one.

Reduction: 3-(3,4-Dichlorophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of 3-(3,4-dichlorophenyl)-3-pyrrolidinol exhibit cytotoxic effects against various cancer cell lines. A study evaluated Mannich bases derived from this compound against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In particular, studies have focused on its ability to inhibit apoptotic pathways in motor neurons. For instance, URMC-099, a compound related to this compound, demonstrated significant neuroprotection by inhibiting JNK-mediated apoptotic pathways in models of motor neuron degeneration . This suggests that similar compounds may offer therapeutic benefits in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).

Case Study 1: Neuroprotection in ALS Models

In a study examining the effects of various compounds on motor neuron survival under stress conditions mimicking ALS, this compound analogs were shown to enhance motor neuron survival significantly compared to untreated controls. The efficacy was attributed to the inhibition of caspase activation and modulation of stress-related signaling pathways .

Case Study 2: Antiproliferative Activity Against Cancer Cells

Another study assessed the antiproliferative effects of this compound derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics, highlighting their potential as new anticancer agents. This study underscores the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

3-(3,4-Dichlorophenyl)pyrrolidine: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.

3-(3,4-Dichlorophenyl)pyrrolidin-3-one:

3-(3,4-Dichlorophenyl)pyrrolidin-2-one: A structural isomer with different positioning of functional groups, leading to distinct chemical behavior.

Uniqueness: 3-(3,4-dichlorophenyl)-3-Pyrrolidinol is unique due to the presence of both a dichlorophenyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Propiedades

Fórmula molecular |

C10H11Cl2NO |

|---|---|

Peso molecular |

232.10 g/mol |

Nombre IUPAC |

3-(3,4-dichlorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2 |

Clave InChI |

VTDDGZREKRAICG-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1(C2=CC(=C(C=C2)Cl)Cl)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.